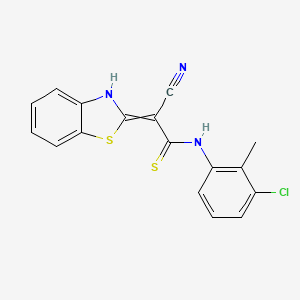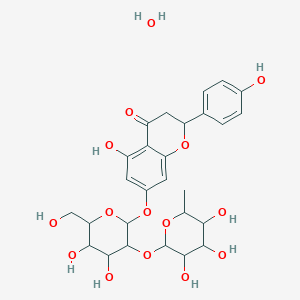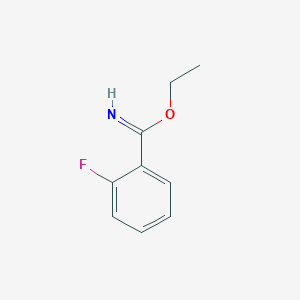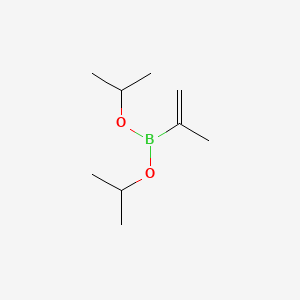
Diisopropyl prop-1-en-2-ylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl prop-1-en-2-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronate group attached to a prop-1-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl prop-1-en-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of prop-1-en-2-ylboronic acid with diisopropyl borate under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl prop-1-en-2-ylboronate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.
Substitution: The boronate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents, conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce a wide range of functional groups, expanding the compound’s utility in synthesis.
Scientific Research Applications
Diisopropyl prop-1-en-2-ylboronate has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron compounds, including this compound, as potential agents.
Industry: The compound is employed in the production of advanced materials and polymers, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism by which diisopropyl prop-1-en-2-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. In chemical reactions, the boronate group can act as a nucleophile or electrophile, facilitating the formation or breaking of bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Triisopropyl borate
- Diisopropyl borane
- Prop-1-en-2-ylboronic acid
Uniqueness
Diisopropyl prop-1-en-2-ylboronate stands out due to its specific combination of the prop-1-en-2-yl moiety and boronate group. This unique structure imparts distinct reactivity and stability, making it a valuable tool in synthetic chemistry and various research applications. Compared to similar compounds, it offers a balance of reactivity and ease of handling, which is advantageous in both laboratory and industrial settings.
Properties
Molecular Formula |
C9H19BO2 |
|---|---|
Molecular Weight |
170.06 g/mol |
IUPAC Name |
di(propan-2-yloxy)-prop-1-en-2-ylborane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3 |
InChI Key |
WBPZKVQQBYZRDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)


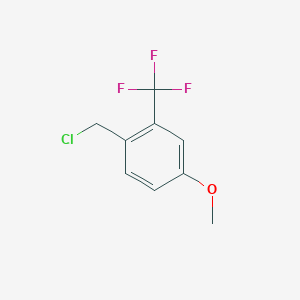

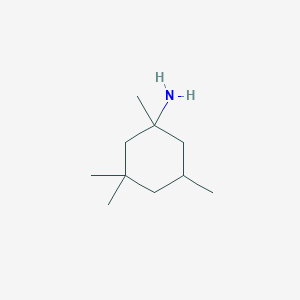
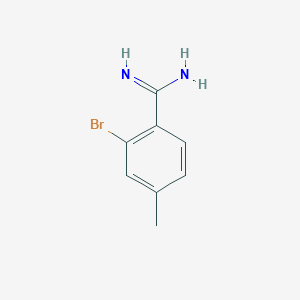
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
